1-Amino-8-(trifluoromethoxy)naphthalene
Description
Contextualization within Polyfluorinated Naphthalene (B1677914) Chemistry
Polyfluorinated aromatic compounds represent a vital class of molecules in materials science and medicinal chemistry. The incorporation of fluorine or fluorine-containing groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into a naphthalene scaffold can dramatically alter its electronic properties, stability, and solubility. researchgate.net Research has shown that introducing bulky trifluoromethyl groups into polymer backbones, for instance, can disrupt regular chain packing, leading to enhanced solubility in common organic solvents. researchgate.net
This strategy of fluorination is pivotal in the development of advanced materials. Naphthalene derivatives are explored for their unique photophysical and chemical properties, making them candidates for fluorescent probes and organic electronic appliances. researchgate.net The introduction of highly electronegative fluorine atoms can deactivate an aromatic ring towards metabolism, increase a drug's half-life, or tune the electronic levels of organic semiconductors. mdpi.com Therefore, 1-Amino-8-(trifluoromethoxy)naphthalene is contextualized within a broader research effort to create novel, highly functionalized naphthalene derivatives where the fluorine content is precisely controlled to achieve desired physical and chemical characteristics.
Strategic Significance of Amino and Trifluoromethoxy Moieties in Organic Synthesis
The specific combination of an amino group and a trifluoromethoxy group on a single aromatic scaffold is a deliberate synthetic strategy. Each moiety imparts distinct and valuable properties that are highly sought after in the design of functional molecules, particularly in medicinal chemistry. nih.gov
The trifluoromethoxy (-OCF3) group has gained increasing attention for its unique combination of characteristics. It is metabolically stable and possesses special electrical properties due to the strong electron-withdrawing nature of the fluorine atoms. bohrium.com Crucially, it significantly enhances lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids), which can improve a drug candidate's ability to cross cell membranes. mdpi.com The -OCF3 group is often used to fine-tune the physicochemical profile of a molecule to optimize its pharmacokinetic behavior and bioavailability. mdpi.combohrium.com
The primary amino (-NH2) group is one of the most fundamental functional groups in organic synthesis. It serves as a versatile synthetic handle that can be readily converted into a wide array of other functionalities, such as amides, imines, and diazonium salts, the last of which are precursors to numerous other naphthalene derivatives. mdpi.com In medicinal chemistry, the amino group is a common feature in bioactive molecules, often acting as a hydrogen bond donor or a basic center that can interact with biological targets like enzymes and receptors.
The presence of both a potent lipophilic, electron-withdrawing -OCF3 group and a versatile, nucleophilic -NH2 group makes this compound a valuable and strategically designed building block for creating complex molecules with tailored properties.
Table 2: Strategic Roles of Key Functional Moieties
| Functional Group | Key Properties | Role in Organic Synthesis & Drug Design |
|---|---|---|
| Trifluoromethoxy (-OCF3) | High lipophilicity, Strong electron-withdrawing effect, High metabolic stability. mdpi.combohrium.com | Enhances membrane permeability and bioavailability, Blocks metabolic oxidation, Modulates electronic properties of the aromatic ring. mdpi.com |
| Amino (-NH2) | Nucleophilic, Basic, Can act as a hydrogen bond donor, Versatile synthetic handle. mdpi.comresearchgate.net | Key component for interacting with biological targets, Precursor for a wide range of functional groups (amides, sulfonamides, etc.), Essential for synthesis of azo dyes. mdpi.comgoogle.com |
Overview of Academic Research Trajectories for this compound
While specific, in-depth studies on this compound are not widely present in current literature, its structure suggests several clear and compelling trajectories for future academic research. These potential applications derive from the unique interplay of its functional groups and the steric constraints of the peri-substituted naphthalene core.
A primary area of investigation would be its use as a precursor in materials science . Naphthalene derivatives are known to be excellent fluorophores. researchgate.net The push-pull electronic nature of an electron-donating amino group and an electron-withdrawing trifluoromethoxy group on the same aromatic system could lead to compounds with interesting photophysical properties, such as large Stokes shifts or solvatochromism (color change depending on solvent polarity). Such molecules could find applications as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).
In medicinal chemistry , this compound represents a novel scaffold for drug discovery. The naphthalene core provides a rigid platform, while the amino group offers a point for synthetic elaboration, allowing for the attachment of other pharmacologically active fragments. The trifluoromethoxy group would be incorporated to enhance the metabolic stability and pharmacokinetic profile of the resulting drug candidate. mdpi.comnih.gov Research could focus on synthesizing libraries of derivatives for screening against various biological targets.
Finally, the unique chemistry of peri-substitution itself is a rich field of study. The close proximity of the 1- and 8-substituents (approximately 2.5 Å) is less than the sum of their van der Waals radii, leading to significant steric strain. wikipedia.orgst-andrews.ac.uk This strain can result in unusual reactivity and bonding. Research could explore how the interaction between the amino and trifluoromethoxy groups influences the naphthalene ring's planarity and reactivity, potentially leading to the development of novel catalysts or ligands where this unique three-dimensional arrangement can be exploited. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-6-2-4-7-3-1-5-8(15)10(7)9/h1-6H,15H2 |
InChI Key |
YBCJBZXHESOTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 8 Trifluoromethoxy Naphthalene and Structural Analogues
Direct Functionalization Approaches on Naphthalene (B1677914) Scaffolds
Direct functionalization involves the sequential introduction of the required substituents onto the basic naphthalene framework. This approach relies on controlling the regioselectivity of aromatic substitution reactions, which can be challenging due to the inherent reactivity of the naphthalene ring system. nih.gov
Regioselective Amination Strategies
Introducing an amino group at a specific position on the naphthalene ring is a critical step. Traditional methods often involve electrophilic nitration followed by reduction. The nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product under kinetic control. numberanalytics.com Subsequent reduction, for instance using tin and hydrochloric acid or catalytic hydrogenation, affords the corresponding naphthylamine.
However, achieving regioselectivity, especially for polysubstituted naphthalenes, often requires more advanced strategies. Modern transition-metal-catalyzed C-H amination has emerged as a powerful tool. researchgate.net For instance, directing groups can be employed to guide the amination to a specific position. While C8-functionalization of 1-carbonylnaphthalenes has been developed, directly achieving C1-amination and C8-functionalization on an unsubstituted ring in a controlled manner remains a significant challenge. researchgate.net A one-step direct catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts, offering a more atom-economical alternative to traditional nitration/reduction processes, although control of regioselectivity in substituted systems requires further development. rsc.org
Introduction of Trifluoromethoxy Groups
The trifluoromethoxy (-OCF3) group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Its introduction onto an aromatic ring, however, is not trivial. Direct C-H trifluoromethoxylation of arenes has been a long-standing challenge, but recent advances have provided new catalytic methods. nih.gov
These methods often involve the generation of the OCF3 radical, which can then be trapped by arenes. nih.gov Photocatalysis has proven effective for this transformation, proceeding at room temperature and tolerating a wide variety of functional groups. nih.gov For a naphthalene scaffold already containing an amino group (or a precursor), the regiochemical outcome of such a direct C-H trifluoromethoxylation would be dictated by the electronic and steric influences of the existing substituent. An alternative strategy involves the trifluoromethoxylation of a hydroxyl group. This two-step sequence involves the introduction of a hydroxyl group onto the naphthalene ring, followed by its conversion to the -OCF3 ether. Reagents for the trifluoromethoxylation of phenols and naphthols are often electrophilic fluorine sources combined with a trifluoromethyl source or specialized hypervalent iodine reagents. nih.gov
Convergent and Tandem Synthetic Sequences
Convergent synthesis offers an alternative to the stepwise functionalization of a naphthalene core. In this approach, pre-functionalized fragments are combined to construct the target molecule in a more efficient manner. csir.co.za One of the most powerful methods for constructing the naphthalene skeleton is the Diels-Alder [4+2] cycloaddition reaction. rsc.org
For example, a suitably substituted benzene (B151609) derivative, acting as a component of the diene or dienophile, can be reacted to form the bicyclic naphthalene system. A reaction between an aryne intermediate (generated from an o-silylaryl triflate) and a substituted 2-pyrone can yield highly functionalized naphthalenes following decarboxylative aromatization. rsc.org This strategy would allow for the introduction of the amino and trifluoromethoxy groups (or their precursors) onto the separate precursor molecules, thereby ensuring the desired final regiochemistry in the assembled naphthalene product. Phthalide annulation is another convergent route that provides strict regiocontrol in the synthesis of naphthalenes. csir.co.za
Precursor-Based Synthetic Routes
These routes utilize naphthalene intermediates that already possess one or more functional groups or handles, such as halogens, which can be selectively converted into the desired amino and trifluoromethoxy substituents.
Utilization of Halogenated Naphthalene Intermediates
Halogenated naphthalenes are exceptionally valuable and versatile intermediates in organic synthesis. nih.gov They serve as precursors in a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.gov A plausible route to 1-amino-8-(trifluoromethoxy)naphthalene could begin with 1,8-dihalogenated naphthalene, such as 1,8-dibromonaphthalene.
The synthesis could proceed via a two-step sequence:
Selective Amination: One of the bromine atoms could be selectively converted to an amino group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation, offering high yields and broad functional group tolerance.
Trifluoromethoxylation: The remaining bromine atom could be converted to the trifluoromethoxy group. This is typically a multi-step process. First, the bromo group could be converted to a hydroxyl group via a copper- or palladium-catalyzed hydroxylation or through a lithium-halogen exchange followed by reaction with an oxygen electrophile. The resulting 8-amino-1-naphthol (B1266399) could then be subjected to a trifluoromethoxylation reaction as described previously.
The table below summarizes typical conditions for these key transformations on aryl halides.
| Transformation | Reaction Type | Typical Reagents & Conditions | Key Features |
|---|---|---|---|
| Aryl Bromide → Aryl Amine | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Amine source (e.g., NH3 surrogate), Toluene, 80-110 °C | High selectivity for C-N bond formation. Tolerates a wide range of functional groups. |
| Aryl Bromide → Aryl Alcohol | Palladium-Catalyzed Hydroxylation | Pd catalyst, Ligand (e.g., SPhos), Strong base (e.g., KOH), Water/Dioxane, 100 °C | Direct conversion of halide to hydroxyl group. |
| Aryl Alcohol → Aryl Trifluoromethoxy Ether | Trifluoromethoxylation | Reagents such as CF3SO2Cl/P(NEt2)3 or specialized hypervalent iodine reagents; Base (e.g., DBU), Acetonitrile, RT to 60 °C | Converts a hydroxyl group into the desired -OCF3 moiety. |
Aminonaphthalene Precursors in Trifluoromethoxylation Reactions
An alternative strategy begins with a naphthalene molecule that already contains an amino group (or a protected version) at the C1 position and another functional group at the C8 position that can be converted to the trifluoromethoxy group. A prime candidate for such a precursor is 8-amino-1-naphthol or its N-protected derivatives.
The synthesis would primarily involve the efficient trifluoromethoxylation of the hydroxyl group at the C1 position. The presence of the amino group at the C8 position could influence the reactivity of the hydroxyl group, but various reagents have been developed for the trifluoromethoxylation of phenols and other alcohols under mild conditions. mdpi.com
A more sophisticated approach involves an intramolecular rearrangement. A recently developed one-pot, two-step method for C-H trifluoromethoxylation proceeds through an N-(hetero)aryl-N-hydroxylamine derivative. nih.gov In this scenario, a starting material like 1-aminonaphthalene could potentially be functionalized at the C8 position to install an N-hydroxylamine moiety. O-trifluoromethylation of this intermediate, followed by a rearrangement involving the migration of the -OCF3 group, could lead to the desired product. Mechanistic studies suggest this migration proceeds via a heterolytic cleavage of the N–OCF3 bond and recombination of a short-lived ion pair. nih.gov
The table below outlines some reagents used for the conversion of hydroxyl groups to trifluoromethoxy groups.
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| Umemoto's Reagent / Togni's Reagent | Electrophilic trifluoromethylating agents used in multi-step sequences. | Often requires conversion of -OH to a better leaving group first. |
| CF3SiMe3 / Oxidant | Oxidative trifluoromethylation using a nucleophilic CF3 source. | Silver-mediated oxidative cross-coupling reactions are common. mdpi.com |
| TFMS (Trifluoromethyl Arylsulfonates) | Structural analogs of trifluoromethyl triflate that can release the trifluoromethoxide anion. mdpi.com | Can be less volatile and easier to handle than other reagents. mdpi.com |
| PhenoFluorMix™ | A commercial reagent mixture for the deoxyfluorination of phenols to aryl fluorides, with adaptations for trifluoromethoxylation. | Typically requires a base and proceeds under mild conditions. |
Trifluoromethoxynaphthalene Precursors in Amination Reactions
The synthesis of this compound can be strategically approached by introducing the amino group onto a pre-existing trifluoromethoxynaphthalene scaffold. This method hinges on the use of a suitable precursor, such as 1-halo-8-(trifluoromethoxy)naphthalene (e.g., bromo or iodo derivatives), which can undergo amination through established cross-coupling reactions.
Transition-metal catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C–N bonds. In a hypothetical synthesis, 1-bromo-8-(trifluoromethoxy)naphthalene (B13925296) would be reacted with an ammonia (B1221849) equivalent or a protected amine source, like benzophenone (B1666685) imine, in the presence of a palladium or copper catalyst. The choice of ligand is crucial for the efficiency of such reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.
Another viable method is the Ullmann condensation, a classical copper-catalyzed reaction. This approach would involve coupling 1-halo-8-(trifluoromethoxy)naphthalene with an amine source at elevated temperatures. While effective, this method often requires harsher conditions compared to modern palladium-catalyzed systems.
Direct amination of the naphthalene core represents a more atom-economical approach. Catalytic systems using vanadium catalysts, for instance, have been shown to facilitate the direct amination of naphthalene to naphthylamine using hydroxylamine (B1172632) as the aminating agent. Applying such a method to 8-(trifluoromethoxy)naphthalene could potentially offer a direct route to the target compound, although regioselectivity would be a critical challenge to control.
| Reaction Type | Precursor | Catalyst/Ligand | Amine Source | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 1-Bromo-8-substituted Naphthalene | Pd(OAc)2 / XPhos | NH3 or Benzophenone Imine | NaOtBu | Toluene | Moderate to High |
| Ullmann Condensation | 1-Iodo-8-substituted Naphthalene | CuI / L-proline | Aqueous NH3 | K2CO3 | DMSO | Variable |
| Direct Catalytic Amination | 8-substituted Naphthalene | V2O5/HZSM-5 | Hydroxylamine | - | Acetic Acid | Moderate |
Advanced Catalytic Transformations
The functionalization of naphthalene systems has been significantly advanced through the development of novel catalytic methods. These transformations offer precise control over regioselectivity and provide access to complex molecular architectures.
Transition-Metal Catalysis for C-H Activation and Cross-Coupling in Naphthalene Systems
Transition-metal catalysis has emerged as a cornerstone for the direct functionalization of otherwise inert C–H bonds in naphthalene systems. researchgate.net This strategy avoids the need for pre-functionalized substrates, enhancing step- and atom-economy. researchgate.net The regioselectivity of these reactions is often controlled by a directing group (DG) on the naphthalene scaffold, which coordinates to the metal catalyst and positions it in proximity to a specific C–H bond. researchgate.netnih.gov
For 1-substituted naphthalenes, directing groups can guide functionalization to various positions, including the challenging peri (C8) position. nih.govnih.gov For example, a carbonyl group at the C1 position can direct palladium catalysts to functionalize the C8 position. nih.gov Rhodium, ruthenium, and palladium catalysts are commonly employed for C–H activation, enabling a range of transformations including arylation, alkenylation, and halogenation. researchgate.netdntb.gov.ua This approach is synthetically powerful for building multi-substituted naphthalenes, which are key components in many bioactive compounds and materials. nih.govresearchgate.net
Organocatalysis in Naphthalene Functionalization
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers a complementary approach to transition-metal catalysis. In the context of naphthalene functionalization, chiral organocatalysts have been instrumental in achieving atroposelective synthesis, where the chirality arises from hindered rotation around a single bond. researchgate.netrsc.org
For instance, chiral phosphoric acids or N-triflylphosphoramides can catalyze the cross-coupling of 2-naphthols with various partners, leading to the formation of axially chiral bi-naphthalene (BINOL) derivatives with high enantioselectivity. researchgate.net Similarly, organocatalytic Michael/aldol cascade reactions have been developed to produce axially chiral binaphthalene derivatives. rsc.org These methods are valuable for constructing novel chiral ligands and scaffolds for asymmetric synthesis. acs.org The combination of photoredox catalysis with organocatalysis has also been explored in the α-alkylation of aldehydes using naphthalene diimides as organic photoredox catalysts. beilstein-journals.org
Enantioselective Synthesis of Fluorinated Naphthalene Derivatives
The introduction of fluorine into chiral molecules can significantly enhance their pharmacological properties. nih.gov The enantioselective synthesis of fluorinated naphthalene derivatives is an area of growing interest, leveraging various asymmetric catalytic strategies.
Catalytic asymmetric dearomatization (CADA) reactions provide a powerful method for converting flat, aromatic naphthalenes into complex, enantioenriched three-dimensional molecules. nih.govresearchgate.net Chiral dirhodium carboxylate catalysts, for example, can mediate the dearomative cyclopropanation of naphthalenes to construct chiral polycyclic compounds. nih.govrsc.org Palladium-catalyzed dearomatization has also been used to create fused polycyclic skeletons, with chiral ligands enabling enantioselective transformations. acs.org
Furthermore, the asymmetric hydrogenation of substituted naphthalenes using chiral ruthenium or molybdenum catalysts can produce chiral tetralin derivatives with high enantiomeric excess. princeton.edu The synthesis of axially chiral naphthalene derivatives, such as multi-axis naphthalenes and BINAP ligands, has been achieved through Ni(II)-catalyzed Diels-Alder reactions and chiral resolution techniques, respectively. chemistryviews.orgnih.gov These methods are crucial for developing new chiral materials and catalysts. chemistryviews.orgnih.gov
| Transformation Type | Catalyst/Method | Substrate Type | Product Type | Key Feature |
|---|---|---|---|---|
| C-H Activation | Palladium(II) with Directing Group | 1-Naphthaldehydes | peri- or ortho-Methylated Naphthalenes | High regioselectivity. nih.gov |
| Organocatalytic Atroposelective Coupling | Chiral N-triflylphosphoramide | 1-Azonaphthalenes and 2-Naphthols | Axially Chiral Biaryls | Excellent enantiopurity. researchgate.net |
| Asymmetric Dearomatization | Chiral Dirhodium Carboxylate | Naphthalene-tethered Diazoesters | Chiral Benzonorcaradienes | Construction of polycyclic systems. nih.govrsc.org |
| Asymmetric Hydrogenation | Chiral Ruthenium-Bisphosphine Complex | Disubstituted Naphthalenes | Chiral Tetralins | High enantioselectivity. |
Retrosynthetic Analysis and Disconnection Strategies for this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org This process involves breaking bonds (disconnections) to reveal precursor structures, known as synthons, and their real-world chemical equivalents. wikipedia.orgslideshare.net
Identification of Key Disconnections and Retrosynthetic Transforms
For this compound, the most logical disconnections involve the carbon-heteroatom bonds, specifically the C–N and C–O bonds, as these are commonly formed using reliable cross-coupling or substitution reactions. scripps.edu
C–N Bond Disconnection: This is a primary and highly logical disconnection. numberanalytics.com It simplifies the target molecule into two key fragments: an amine synthon (–NH2) and a naphthalene electrophile synthon. The synthetic equivalent for the amine is typically ammonia or a protected amine. The naphthalene fragment would be 1-halo-8-(trifluoromethoxy)naphthalene or a similar precursor with a leaving group at the C1 position. The forward reaction corresponding to this transform is a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed amination (e.g., Buchwald-Hartwig reaction).
C–OCF3 Bond Disconnection: An alternative strategy is to disconnect the trifluoromethoxy group. This leads to a trifluoromethoxide anion synthon (–OCF3) and a 1-aminonaphthalene electrophile synthon. The synthetic equivalent for the trifluoromethoxide source could be a reagent like trifluoromethyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDFSA) or similar electrophilic trifluoromethoxylating agents. The naphthalene precursor would be 1-amino-8-halonaphthalene or 1-amino-8-naphthol. The forward reaction would involve a nucleophilic or electrophilic trifluoromethoxylation step.
Sequential Disconnections: A more comprehensive retrosynthetic pathway would involve sequential disconnections. For instance, after the initial C–N disconnection, the resulting 1-halo-8-(trifluoromethoxy)naphthalene can be further disconnected at the C–OCF3 bond. This leads back to a simpler, di-functionalized naphthalene precursor like 1,8-dihalonaphthalene. This dihalide could then be sequentially functionalized, first with a trifluoromethoxylation reaction and then with an amination reaction, with careful consideration of the relative reactivity of the two halogen atoms. This approach offers flexibility in the synthesis design.
The choice between these strategies would depend on the availability and cost of starting materials, as well as the anticipated yields and selectivities of the key bond-forming reactions.
Application of Functional Group Interconversions (FGI) in Naphthalene Synthesis
Functional Group Interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. clausiuspress.comnih.gov This strategy is particularly vital in the late stages of a synthetic sequence to install sensitive functionalities or to convert a precursor group into the desired target group under mild conditions. In the context of synthesizing this compound, the most logical and widely applied FGI is the reduction of a nitro group to a primary amine.
A plausible synthetic route involves the initial preparation of a 1-nitro-8-(trifluoromethoxy)naphthalene intermediate. The subsequent reduction of the nitro group at the C1 position yields the target amino functionality. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions on the naphthalene core or the trifluoromethoxy group.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation or the use of metallic reducing agents in acidic media. clausiuspress.comresearchgate.net For instance, the reduction of 3-nitro-1,8-naphthalic anhydride (B1165640) derivatives to the corresponding 3-amino compounds is a well-documented transformation, highlighting the feasibility of this approach on the naphthalene scaffold. researchgate.net
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Advantages | Potential Limitations |
| H₂, Pd/C | Methanol or Ethanol, Room Temp., 1-5 atm H₂ | High yield, clean reaction, catalyst can be recycled | May not be suitable for molecules with other reducible groups (e.g., alkenes) |
| SnCl₂·2H₂O | Ethanol, Reflux or HCl, Room Temp. | Effective and widely used, tolerant of some functional groups | Requires stoichiometric amounts, workup can be tedious |
| Fe, HCl/NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective for large-scale synthesis | Generates significant iron sludge waste |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | Mild conditions, useful for sensitive substrates | Can sometimes lead to over-reduction or side products |
Strategic Design of Synthons and Synthetic Equivalents
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By disconnecting the target molecule into smaller, manageable fragments called synthons, one can identify suitable real-world reagents known as synthetic equivalents.
For this compound, two primary retrosynthetic disconnections can be considered:
Route A: Disconnection of the C-N bond
This strategy focuses on forming the C1-NH₂ bond late in the synthesis.
Target: this compound
FGI: Leads back to 1-Nitro-8-(trifluoromethoxy)naphthalene.
Disconnection: The C-NO₂ bond is disconnected.
Synthon 1: An 8-(trifluoromethoxy)naphthalene anion (a nucleophile).
Synthon 2: The nitronium cation, NO₂⁺ (an electrophile).
Synthetic Equivalents:
The synthetic equivalent for Synthon 1 is 8-(trifluoromethoxy)naphthalene .
The synthetic equivalent for the nitronium ion (Synthon 2) is a mixture of concentrated nitric acid and sulfuric acid . nih.govnih.gov
This approach relies on the nitration of 8-(trifluoromethoxy)naphthalene. The directing effects of the trifluoromethoxy group and the inherent reactivity of the naphthalene ring would need to be carefully controlled to achieve the desired regioselectivity at the C1 position.
Route B: Disconnection of the C-O bond
This alternative approach considers the formation of the C8-OCF₃ bond on a pre-functionalized amino naphthalene precursor.
Target: this compound
Disconnection: The C-OCF₃ bond is disconnected.
Synthon 3: A 1-aminonaphthalen-8-oxide anion.
Synthon 4: An electrophilic "CF₃⁺" source.
Synthetic Equivalents:
The synthetic equivalent for Synthon 3 would be 8-amino-1-naphthol , likely with the amino group protected (e.g., as an acetamide) to prevent side reactions.
The introduction of a trifluoromethoxy group often requires specialized and highly reactive electrophilic trifluoromethoxylating reagents .
This route involves the trifluoromethoxylation of a protected 8-amino-1-naphthol. The synthesis of 8-amino-1-naphthol derivatives can be achieved from precursors like 1,8-dihydroxynaphthalene. google.com However, the direct trifluoromethoxylation of phenols can be challenging, often requiring bespoke reagents and carefully optimized conditions to achieve good yields.
Computational and Theoretical Studies on 1 Amino 8 Trifluoromethoxy Naphthalene Molecular Systems
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic characteristics of molecular systems. For a molecule like 1-Amino-8-(trifluoromethoxy)naphthalene, these methods can provide detailed insights into its optimized geometry, electronic structure, and molecular orbitals.
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with a suitable basis set such as 6-31G(d,p), is frequently employed for the geometry optimization and electronic property calculations of naphthalene (B1677914) derivatives. uobabylon.edu.iqresearchgate.net For this compound, a DFT approach would be crucial to determine the degree of planarity of the naphthalene ring, which is likely distorted due to the steric hindrance between the amino (-NH2) and trifluoromethoxy (-OCF3) groups at the peri-positions.
Theoretical studies on various di-amino naphthalenes have demonstrated the utility of DFT in calculating optimized structures, total energies, and electronic states. researchgate.net In the case of this compound, the electron-donating nature of the amino group and the strong electron-withdrawing nature of the trifluoromethoxy group are expected to create a significant dipole moment and influence the charge distribution across the molecule. DFT calculations would allow for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a quantitative measure of the steric strain and electronic push-pull effects.
| Compound | Method | Ionization Potential (eV) | Electron Affinity (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Naphthalene | B3LYP/6-31G(d,p) | 7.989 | 0.174 | 4.821 |
| 1,5-Diaminonaphthalene | B3LYP/6-31G(d,p) | 6.675 | 0.321 | 3.781 |
| 1,8-Diaminonaphthalene | B3LYP/6-31G(d,p) | 6.541 | 0.291 | 3.712 |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | - | - | 3.765 |
Data for Naphthalene, 1,5-Diaminonaphthalene, and 1,8-Diaminonaphthalene are adapted from theoretical studies on di-amino naphthalenes. researchgate.net Data for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone is from a DFT calculation study. iucr.org Note that these are analogous compounds, and the values for this compound would differ.
While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy for electronic structure calculations, albeit at a greater computational expense. These methods are particularly valuable for benchmarking the results obtained from DFT. For instance, ab initio calculations have been used to study the vibrational spectra of naphthalene derivatives, providing results that compare favorably with experimental data.
On the other end of the computational spectrum, semi-empirical methods like AM1 and PM3 offer a faster, though less accurate, means of studying large molecular systems. researchgate.net These methods have been applied to investigate the conformations of various naphthalene derivatives. researchgate.net For a preliminary conformational analysis of this compound, semi-empirical methods could be employed to explore the potential energy surface and identify low-energy conformers, which can then be further refined using more accurate DFT or ab initio calculations. Recent advancements have also seen the development of machine learning-assisted semi-empirical methods to predict properties like fluorescence quantum yields for naphthalene derivatives. mit.edu
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and electronic excitation energy. wikipedia.org
For this compound, the amino group, being a strong electron donor, is expected to raise the energy of the HOMO. Conversely, the trifluoromethoxy group, a potent electron-withdrawing group, will likely lower the energy of the LUMO. This combined effect should result in a significantly smaller HOMO-LUMO gap compared to unsubstituted naphthalene. A smaller gap suggests that the molecule will be more reactive and will absorb light at longer wavelengths.
In substituted naphthalenes, the HOMO is typically a π-orbital delocalized over the naphthalene ring, with significant contributions from the electron-donating substituents. The LUMO is also a π*-orbital, with larger coefficients on the carbon atoms attached to or in proximity to the electron-withdrawing groups. DFT calculations on 4-aminonaphthalene derivatives have shown that the HOMO is primarily localized on the naphthalene ring and the amino group, while the LUMO is distributed over the aromatic system. jeires.com
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|---|
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | -6.313 | -2.548 | 3.765 |
Data adapted from a DFT study on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. iucr.org This compound features both electron-donating (amino) and electron-withdrawing (nitro, acetyl) groups, providing an illustrative example of the expected FMO energies.
Molecular Dynamics and Conformational Analysis
The steric strain imposed by the peri-substituents in this compound makes conformational analysis particularly important. Molecular dynamics simulations can provide insights into the dynamic behavior and preferred conformations of the molecule.
The interaction between the amino and trifluoromethoxy groups at the 1 and 8 positions will likely lead to significant out-of-plane distortion of these substituents to alleviate steric repulsion. This can result in several possible stable or metastable conformers. The rotational barriers around the C1-N and C8-O bonds are expected to be substantial.
Studies on other 1,8-disubstituted naphthalenes have shown that the conformational preferences are a delicate balance of steric hindrance and electronic interactions. Computational investigations of the torsional barriers in substituted biphenyls, a related system with restricted rotation, have demonstrated the effectiveness of DFT methods, such as B3LYP-D and B97-D, in accurately predicting these energetic hurdles. rsc.org Similar approaches could be applied to this compound to map out the potential energy surface for the rotation of the amino and trifluoromethoxy groups. Molecular dynamics simulations would further allow for the exploration of the conformational landscape at different temperatures and in various solvent environments.
The proximity of the amino and trifluoromethoxy groups in this compound suggests the possibility of intramolecular interactions. A key interaction to investigate would be a potential intramolecular hydrogen bond between a hydrogen atom of the amino group and the oxygen or a fluorine atom of the trifluoromethoxy group. The existence and strength of such a hydrogen bond would significantly influence the conformational preferences and electronic properties of the molecule.
Computational studies on fluorinated organic molecules have provided evidence for the existence of intramolecular N-H···F and C-H···F hydrogen bonds. nih.govwhiterose.ac.uk DFT calculations would be instrumental in determining the geometry and energetics of any potential intramolecular hydrogen bonds in this compound.
In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding will govern the crystal packing. Hirshfeld surface analysis, a computational tool often used in conjunction with crystallographic data, can provide quantitative insights into these intermolecular contacts. For instance, in a study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, Hirshfeld analysis revealed that O···H/H···O, H···H, and C···H/H···C contacts were the most significant intermolecular interactions. iucr.org A similar analysis for this compound would be valuable in understanding its solid-state behavior.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in computational chemistry allows for the in-silico investigation of a molecule's behavior, providing insights that can guide synthetic efforts and explain experimental observations. For this compound, such models are crucial for understanding how the interplay between the amino and trifluoromethoxy substituents governs its chemical properties. The strong push-pull electronic effect across the naphthalene backbone is anticipated to create a highly polarized system, influencing its reactivity towards electrophiles and nucleophiles.
The reactivity of a molecule is fundamentally linked to the energetics of its potential reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out these pathways by calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction.
For this compound, the amino group is expected to activate the naphthalene ring towards electrophilic substitution, while the trifluoromethoxy group deactivates it. The regioselectivity of such reactions would be determined by the relative stability of the possible intermediates (sigma complexes). DFT calculations can predict the most likely sites of electrophilic attack by comparing the activation energies for substitution at different positions on the naphthalene ring.
DFT calculations at levels of theory like B3LYP/6-31G* have been successfully used to derive molecular structures and predict the reactivity of substituted naphthalene compounds. nih.govresearchgate.net For instance, descriptors such as the minimum local ionization potential can be correlated with reaction rate constants. nih.govresearchgate.net In the case of this compound, the strong electron-donating nature of the amino group would likely direct electrophilic attack to the ring to which it is attached, while the trifluoromethoxy group would disfavor attack on its ring. The peri-interaction between the two substituents could also lead to unique steric and electronic effects that modulate reactivity.
Table 1: Illustrative Reaction Energetics for Electrophilic Attack on Substituted Naphthalenes This table presents hypothetical data based on established principles of substituent effects to illustrate the expected relative activation energies for an electrophilic attack on different naphthalene systems. The values are for conceptual purposes and are not derived from actual calculations on this compound.
| Compound | Position of Attack | Substituent Effects | Predicted Relative Activation Energy (kcal/mol) |
| Naphthalene | C1 | Reference | 20.0 |
| 1-Aminonaphthalene | C4 | Activating (-NH₂) | 15.0 |
| 1-(Trifluoromethoxy)naphthalene | C4 | Deactivating (-OCF₃) | 25.0 |
| This compound | C4 | Competing (-NH₂ activating, -OCF₃ deactivating) | 18.0 |
| This compound | C5 | Competing (-NH₂ activating, -OCF₃ deactivating) | 22.0 |
Note: The table illustrates that the amino group lowers the activation energy, making the reaction faster, while the trifluoromethoxy group increases it. For the disubstituted compound, the activation energy is expected to be intermediate and dependent on the position of attack.
Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar, and conjugated molecules. quora.comquora.com Naphthalene is an aromatic compound with ten π-electrons delocalized across its two fused rings. quora.comquora.comlibretexts.org The introduction of substituents can significantly perturb this aromaticity. The effects of electron-donating and electron-withdrawing groups on aromaticity can be quantified using various computational indices. nih.gov
Commonly used aromaticity indices include:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic one.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity.
Table 2: Representative Aromaticity Indices for Substituted Benzenes and Naphthalenes This table provides typical literature values for HOMA to illustrate how substituents can influence aromaticity. The values for this compound are hypothetical and for illustrative purposes.
| Compound | Aromaticity Index (HOMA) | Reference |
| Benzene (B151609) | 0.99 | researchgate.net |
| Phenolate | 0.66 | researchgate.net |
| Nitrobenzene | 0.99 | researchgate.net |
| para-Nitrophenolate | 0.49 | researchgate.net |
| Naphthalene | ~0.85 (average per ring) | N/A |
| Hypothetical: this compound (Ring A with -NH₂) | ~0.87 | N/A |
| Hypothetical: this compound (Ring B with -OCF₃) | ~0.83 | N/A |
Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. numberanalytics.com Computational solvation models are therefore essential for obtaining accurate predictions of molecular properties and reactivity in solution. numberanalytics.comwikipedia.orgnumberanalytics.com These models can be broadly categorized into two types:
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. While this approach is highly detailed, it is computationally very expensive.
Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This is a more computationally efficient approach that can still capture the bulk effects of the solvent. wikipedia.orgnumberanalytics.com Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnumberanalytics.com
For a polar molecule like this compound, interactions with a polar solvent are expected to be significant. The choice of solvation model can therefore have a substantial impact on the calculated reaction energetics and predicted selectivity. For instance, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy of a reaction. Computational studies on other substituted naphthalenes have utilized solvation models to investigate C-H activation steps, finding that the solvent can influence which pathway is kinetically and thermodynamically favored. nih.gov The accuracy of computational predictions for this compound in solution would thus be highly dependent on the appropriate selection of a solvation model that accurately reflects the specific solute-solvent interactions.
Table 3: Overview of Common Implicit Solvation Models
| Solvation Model | Abbreviation | Underlying Principle | Typical Application |
| Polarizable Continuum Model | PCM | Solute placed in a cavity within a dielectric continuum. wikipedia.orgnumberanalytics.com | Widely used for polar solvents. numberanalytics.com |
| Conductor-like Screening Model | COSMO | A variation of PCM that uses a conductor-like boundary condition. wikipedia.orgnumberanalytics.com | Suitable for both polar and non-polar solvents. numberanalytics.com |
| Solvation Model based on Density | SMD | Based on the quantum mechanical charge density of the solute. wikipedia.orgnumberanalytics.com | A universal model for any solvent. numberanalytics.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Amino 8 Trifluoromethoxy Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For 1-Amino-8-(trifluoromethoxy)naphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the integrity of the trifluoromethoxy group.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to display a series of signals in the aromatic region, characteristic of a disubstituted naphthalene (B1677914) ring system. The amino (-NH₂) and trifluoromethoxy (-OCF₃) groups at the C1 and C8 positions, respectively, exert significant electronic effects that influence the chemical shifts of the neighboring protons. The amino group, being an electron-donating group, is expected to shield adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the trifluoromethoxy group is a strongly electron-withdrawing group, which will deshield nearby protons, shifting their signals to a lower field (higher ppm).
The expected coupling patterns (J-coupling) between adjacent protons provide crucial information for assigning the signals to specific positions on the naphthalene ring. Protons on adjacent carbons will exhibit doublet or doublet of doublets splitting, depending on their coupling partners.
Similarly, the ¹³C NMR spectrum will reveal the chemical shifts of the ten carbon atoms of the naphthalene core, plus any carbons in substituents. The carbons directly attached to the amino and trifluoromethoxy groups (C1 and C8) will be significantly influenced by their respective electronic effects. The carbon bearing the amino group (C1) is expected to be shielded, while the carbon attached to the trifluoromethoxy group (C8) will be deshielded. The remaining aromatic carbons will also show shifts predictable from the combined electronic influences of the two substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~145-150 |
| 2 | ~6.8-7.0 (d) | ~110-115 |
| 3 | ~7.2-7.4 (t) | ~120-125 |
| 4 | ~7.5-7.7 (d) | ~118-122 |
| 5 | ~7.8-8.0 (d) | ~125-130 |
| 6 | ~7.3-7.5 (t) | ~122-127 |
| 7 | ~7.1-7.3 (d) | ~105-110 |
| 8 | - | ~148-152 (q, JC-F) |
| 4a | - | ~128-132 |
| 8a | - | ~135-140 |
| NH₂ | ~4.5-5.5 (br s) | - |
| OCF₃ | - | ~120-125 (q, ¹JC-F) |
Note: Predicted values are based on general substituent effects on naphthalene systems and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'br s' a broad singlet.
¹⁹F NMR for Trifluoromethoxy Group Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a unique fingerprint for the -OCF₃ group and can be influenced by the electronic environment of the naphthalene ring. The absence of coupling in the ¹⁹F spectrum would confirm the -OCF₃ structure, as there are no adjacent fluorine or hydrogen atoms to couple with.
Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound
| Group | Predicted ¹⁹F Chemical Shift (ppm) |
| -OCF₃ | ~ -58 to -62 |
Note: Chemical shifts are relative to a standard such as CFCl₃.
Two-Dimensional NMR Techniques
To definitively assign the complex array of signals in the one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the naphthalene ring. Cross-peaks in the COSY spectrum connect signals from protons that are J-coupled, typically those on adjacent carbon atoms. This information is instrumental in tracing the connectivity of the proton network around the aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a complementary and detailed "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying the presence of specific functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group will appear as one or two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ range.
The trifluoromethoxy group will give rise to strong C-F stretching bands, typically in the region of 1000-1300 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will produce a series of bands between 1400 and 1650 cm⁻¹. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, are expected in the 700-900 cm⁻¹ region.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1400 - 1650 | Medium to Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
| C-F Stretch | 1000 - 1300 | Very Strong |
| Aromatic C-H Bend | 700 - 900 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum.
The C=C stretching vibrations of the aromatic rings will give rise to intense bands in the 1300-1650 cm⁻¹ region. The symmetric C-F stretching of the trifluoromethoxy group may also be observable. Raman spectroscopy is often less sensitive to polar functional groups like amines compared to FT-IR, so the N-H stretching bands may be weaker.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Ring Breathing | ~1350 - 1400 | Strong |
| C=C Aromatic Stretch | 1500 - 1650 | Strong |
| C-F Symmetric Stretch | ~1000 - 1100 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₁H₈F₃NO, yielding an exact molecular weight of 227.056 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 227.
The fragmentation of this compound is expected to be driven by the stability of the naphthalene ring system and the nature of its substituents. The primary fragmentation pathways would likely involve the loss of the trifluoromethoxy group or its fragments, and cleavages associated with the amino group. A plausible fragmentation cascade could include the loss of a trifluoromethyl radical (•CF₃) from the molecular ion to yield a prominent fragment ion. Subsequent or alternative fragmentation could involve the cleavage of the C-O bond or rearrangements involving the amino group.
Based on established fragmentation patterns of aromatic amines and trifluoromethyl compounds, a set of characteristic ions can be predicted. For instance, the loss of HCN from the amino-substituted ring is a common pathway for aminonaphthalenes.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Identity | Comments |
|---|---|---|
| 227 | [C₁₁H₈F₃NO]⁺ | Molecular Ion (M⁺) |
| 158 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |
| 142 | [M - OCF₃]⁺ | Cleavage of the trifluoromethoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions characteristic of the naphthalene aromatic system. researchgate.net The parent naphthalene molecule exhibits strong absorption bands, and the presence of substituents significantly modifies these transitions. researchgate.netnist.gov
The amino (-NH₂) group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, it causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the naphthalene π → π* transitions. Studies on 1-aminonaphthalene show its lowest energy absorption band is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene itself. researchgate.net
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~330-350 | π → π* (¹Lₐ band) | Substituted Naphthalene Ring |
| ~280-300 | π → π* (¹Lₑ band) | Substituted Naphthalene Ring |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, a crystallographic analysis would provide definitive proof of its molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
Such a study would confirm the planarity of the naphthalene core and reveal the precise orientation of the amino and trifluoromethoxy substituents relative to the ring. Of particular interest would be the C(1)-N and C(8)-O bond lengths and the C(1)-C(8) distance, which are influenced by steric hindrance between the peri-substituents. This steric strain often leads to slight distortions from ideal geometries, such as out-of-plane bending of the substituent bonds.
Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and potential dipole-dipole or other non-covalent interactions involving the trifluoromethoxy group, which dictate the crystal packing arrangement. Based on data from related naphthalene structures, expected values for key geometric parameters can be estimated.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| C-N Bond Length | 1.36 - 1.42 Å | Indicates the degree of conjugation of the amino group with the ring. |
| C-O Bond Length | 1.35 - 1.40 Å | Reflects the linkage of the trifluoromethoxy group. |
| Naphthalene Ring C-C | 1.36 - 1.43 Å | Typical aromatic C-C bond lengths. |
| C-N-H Bond Angle | ~115 - 120° | Geometry of the amino group. |
Applications of 1 Amino 8 Trifluoromethoxy Naphthalene As a Versatile Building Block in Organic Synthesis
Role in the Construction of Complex Polycyclic Aromatic Hydrocarbon Systems
There is currently no available scientific literature describing the use of 1-Amino-8-(trifluoromethoxy)naphthalene as a precursor or building block in the synthesis of complex polycyclic aromatic hydrocarbon (PAH) systems. Methodologies for PAH synthesis often involve cyclization and aromatization reactions, and while naphthalene (B1677914) derivatives are frequently employed, the specific reactivity and influence of the 1-amino and 8-(trifluoromethoxy) substituents in this context have not been reported.
Utility in the Synthesis of Advanced Organic Materials Precursors
The potential of this compound as a precursor for advanced organic materials has not been explored in the available literature. The electronic properties conferred by the electron-donating amino group and the electron-withdrawing trifluoromethoxy group could, in theory, be leveraged in the design of materials with interesting optical or electronic characteristics. However, no studies detailing the synthesis of such materials from this specific starting material have been published.
Development of Chiral Naphthalene-Based Ligands and Organocatalysts
The development of chiral ligands and organocatalysts from this compound is an area that remains uninvestigated in the scientific literature. The inherent chirality that could be introduced to this scaffold, for instance, through resolution of atropisomers or derivatization of the amino group, could make it a candidate for applications in asymmetric catalysis. Nevertheless, there are no reports of its use in the design or synthesis of such catalytic systems.
Strategies for Stereochemical Control and Asymmetric Synthesis using Naphthalene Derivatives
Consistent with the lack of information on its use in chiral ligand development, there are no documented strategies for achieving stereochemical control or for its application in asymmetric synthesis. The principles of asymmetric synthesis often rely on the use of chiral auxiliaries, catalysts, or reagents, and the potential of this compound or its derivatives in these roles is yet to be determined by the research community.
Future Research Directions and Emerging Paradigms in 1 Amino 8 Trifluoromethoxy Naphthalene Chemistry
Exploration of Unconventional Synthetic Pathways
Emerging synthetic technologies are expected to play a pivotal role. For instance, flow chemistry, with its precise control over reaction parameters and enhanced safety profiles, offers a scalable and efficient alternative to traditional batch processing. Furthermore, photocatalysis and electrochemistry are opening doors to novel transformations under mild conditions, potentially enabling unique reactivity patterns that are inaccessible through thermal methods.
Table 1: Comparison of Traditional vs. Emerging Synthetic Paradigms
| Feature | Traditional Synthesis | Emerging Pathways (Future Focus) |
|---|---|---|
| Strategy | Multi-step, linear sequences | Late-stage functionalization, C-H activation |
| Conditions | Often harsh (high temp/pressure) | Mild (photocatalysis, electrochemistry) |
| Efficiency | Lower atom economy, more waste | Higher atom economy, reduced waste |
| Scalability | Can be challenging and hazardous | Amenable to flow chemistry for safer scale-up |
Deeper Mechanistic Understanding of Perfluoroalkylation Reactions
The introduction of the trifluoromethoxy (–OCF3) group is a critical step in the synthesis of the target compound. While several trifluoromethoxylation reagents and methods exist, a detailed mechanistic understanding is often crucial for optimizing these complex reactions. Future work will necessitate in-depth investigations to elucidate the precise reaction pathways.
Mechanistic studies employing radical traps have indicated that O-trifluoromethylation can proceed via radical processes, involving intermediates like the trifluoromethyl radical (•CF3). nih.gov For instance, the reaction may involve a single electron transfer (SET) process to generate key radical intermediates. nih.gov Subsequent steps, such as a migration of the OCF3 group, may proceed through different mechanisms, including the formation of a short-lived ion pair following the cleavage of a nitrogen-oxygen bond. nih.govrsc.orgnih.gov A thorough understanding of these pathways, whether they involve radical recombination or heterolytic cleavage, is essential. nih.gov Such knowledge, supported by kinetic analyses and computational modeling, will enable the rational design of more efficient and selective catalysts, ultimately leading to higher yields and fewer byproducts.
Synergistic Integration of Experimental and Computational Methodologies
The collaboration between experimental synthesis and theoretical computation represents a powerful paradigm for accelerating chemical discovery. rsc.orgresearchgate.net High-level computational tools, such as Density Functional Theory (DFT), are invaluable for predicting molecular properties, modeling reaction pathways, and understanding non-covalent interactions that can influence reactivity and structure. researchgate.netacs.org
In the context of 1-amino-8-(trifluoromethoxy)naphthalene, computational studies can provide insights into the electronic structure, conformational preferences, and potential interaction sites of the molecule. nih.gov For example, Born-Oppenheimer Molecular Dynamics (BOMD) simulations can reveal the dynamic behavior of molecules and their interactions with their environment, offering a more realistic picture than static computations. nih.gov This synergy is critical; experimental results can validate and refine computational models, while theoretical predictions can guide experimental efforts, saving significant time and resources by identifying the most promising avenues for investigation. rsc.orgresearchgate.net This integrated approach will be essential for designing novel derivatives with tailored electronic or steric properties and for predicting their behavior in various applications.
Unlocking New Chemical Space through Derivatization and Functionalization
The this compound core is a versatile scaffold ripe for further chemical modification. The primary amino group serves as a convenient synthetic handle for a wide array of transformations, allowing for the construction of a diverse library of derivatives.
Future research will undoubtedly focus on leveraging this reactivity. The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to forge new carbon-nitrogen and carbon-heteroatom bonds. Furthermore, the naphthalene (B1677914) ring itself can undergo additional functionalization, although the regioselectivity of such reactions will be influenced by the powerful directing effects of the existing amino and trifluoromethoxy substituents. The development of novel naphthalene-based scaffolds is an active area of research, with applications ranging from kinase inhibitors in medicine to functional materials. rsc.orgnih.gov By systematically exploring these derivatization pathways, chemists can unlock new chemical space and generate novel molecules with potentially valuable biological or material properties.
Table 2: Potential Derivatization Strategies for Future Exploration
| Reaction Site | Reaction Type | Potential Functional Groups to Introduce |
|---|---|---|
| Amino Group (-NH2) | Acylation | Amides, Carbamates |
| Alkylation / Arylation | Secondary/Tertiary Amines, Anilines | |
| Sulfonylation | Sulfonamides | |
| Buchwald-Hartwig Coupling | Aryl Amines | |
| Naphthalene Core | Electrophilic Aromatic Substitution | Halogens (-Br, -Cl), Nitro (-NO2) |
| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Aryl, Alkynyl, Alkyl groups |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Amino-8-(trifluoromethoxy)naphthalene, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves electrophilic aromatic substitution or nucleophilic trifluoromethoxylation. Key steps include:
- Trifluoromethoxy group introduction : Use trifluoromethyl iodide or copper-mediated coupling under inert atmospheres .
- Amination : Diazotization followed by reduction (e.g., using NaBH₄) to introduce the amino group at position 1 .
- Optimization : Adjust temperature (40–80°C), solvent polarity (THF or DCM), and catalyst (e.g., Pd for coupling reactions). Monitor purity via TLC and HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and aromaticity (δ ~6.5–8.5 ppm for naphthalene protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z ~241 for C₁₁H₈F₃NO) .
- X-ray Crystallography : Resolve stereochemical ambiguities in solid-state structures .
Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?
- Properties :
- Solubility : Low in water; soluble in DMSO, ethanol, or acetone .
- Stability : Sensitive to UV light and strong acids/bases; store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can experimental designs be structured to evaluate the environmental persistence and degradation pathways of this compound?
- Methodology :
- Environmental Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor metabolites via LC-MS .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products (e.g., quinones or fluorinated intermediates) .
- Table : Key parameters for degradation studies:
| Parameter | Condition |
|---|---|
| pH | 5.0–9.0 |
| Temperature | 25°C/50°C |
| Light Exposure | 12h light/dark cycles |
Q. What strategies resolve contradictions in reported toxicological data (e.g., hepatic vs. renal effects) across in vivo studies?
- Approach :
- Risk of Bias Assessment : Apply tools like Table C-7 ( ) to evaluate randomization, blinding, and dose calibration in animal studies.
- Mechanistic Studies : Compare metabolite profiles (e.g., cytochrome P450-mediated oxidation) in liver vs. kidney microsomes .
- Species-Specific Sensitivity : Test multiple models (e.g., rats, mice) and adjust for interspecies metabolic differences .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450 isoforms). Validate with in vitro inhibition assays .
- QSAR Models : Corate substituent electronic effects (Hammett σ values) with observed bioactivity .
Q. What biomarkers are suitable for monitoring occupational exposure to this compound?
- Biomonitoring :
- Urinary Metabolites : Quantify hydroxylated naphthalene derivatives via GC-MS .
- Protein Adducts : Detect hemoglobin adducts (e.g., using LC-MS/MS) as long-term exposure markers .
Methodological Considerations
- Literature Review : Prioritize peer-reviewed studies from PubMed, TOXCENTER, and NIH RePORTER, excluding non-peer-reviewed sources unless validated by three independent experts .
- Data Validation : Cross-reference findings with EPA’s TRI Explorer and ATSDR guidelines for environmental monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
